molecular formula C21H17N3O4S B2471272 Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate CAS No. 1021218-35-8

Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate

Cat. No.: B2471272
CAS No.: 1021218-35-8
M. Wt: 407.44
InChI Key: ZODNMUGYGONSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a methoxyphenyl group, an imidazo[2,1-b]thiazole core, and a carboxamido benzoate moiety, which collectively contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the imidazo[2,1-b]thiazole intermediate.

    Amidation Reaction: The carboxamido group is introduced by reacting the imidazo[2,1-b]thiazole derivative with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-b]thiazole core, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the imidazo[2,1-b]thiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydroimidazo[2,1-b]thiazole derivatives.

    Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise due to its potential pharmacological activities. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of the imidazo[2,1-b]thiazole core is particularly significant as it is known to interact with various biological targets, making it a valuable scaffold in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate involves its interaction with specific molecular targets in biological systems. The imidazo[2,1-b]thiazole core can bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the observed pharmacological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate
  • Methyl 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate
  • Methyl 2-(6-(4-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate

Uniqueness

Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for further research and development.

Properties

IUPAC Name

methyl 2-[[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-27-14-9-7-13(8-10-14)17-11-24-18(12-29-21(24)23-17)19(25)22-16-6-4-3-5-15(16)20(26)28-2/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODNMUGYGONSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.